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Abstract
(R)-CPP, chemically known as (R)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a

potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its

enantioselective interaction with the glutamate binding site, particularly on GluN2A-containing

NMDA receptors, has made it a valuable tool in neuroscience research. This document

provides an in-depth overview of the chemical structure, physicochemical properties, and a

representative enantioselective synthesis of (R)-CPP. Furthermore, it details its mechanism of

action through the modulation of NMDA receptor signaling pathways.

Chemical Structure and Properties
(R)-CPP is a piperazine derivative containing a carboxylic acid moiety and a phosphonopropyl

side chain. The stereochemistry at the C2 position of the piperazine ring is crucial for its high

affinity and selectivity towards the NMDA receptor.

Table 1: Chemical and Physical Properties of (R)-CPP
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Property Value Reference

IUPAC Name

(2R)-4-(3-

phosphonopropyl)piperazine-

2-carboxylic acid

Molecular Formula C₈H₁₇N₂O₅P [1]

Molecular Weight 252.21 g/mol [1]

CAS Number 126453-07-4 [1]

SMILES
O=P(O)(O)CCCN1CCN--

INVALID-LINK--C(O)=O

Solubility Soluble in water (100 mM) [1]

Storage Room temperature (desiccate) [1]

Enantioselective Synthesis of (R)-CPP
The synthesis of (R)-CPP in its enantiomerically pure form is critical for its specific biological

activity. The following is a representative synthetic pathway, based on established chemical

principles. For precise experimental details, including reagent quantities, reaction conditions,

and yields, consulting the original peer-reviewed literature, such as the work by Aebischer et al.

(1989), is highly recommended.

General Synthetic Strategy
The synthesis typically involves the construction of the chiral piperazine-2-carboxylic acid core,

followed by the alkylation of the N4 position with a phosphonopropyl group.

Synthesis of (R)-CPP
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Caption: General synthetic workflow for (R)-CPP.

Experimental Protocol (Representative)
Step 1: Synthesis of (R)-Piperazine-2-carboxylic acid derivative: This step often starts from a

readily available chiral starting material like (R)-aspartic acid. The synthesis involves a series of

reactions to form the piperazine ring while retaining the stereochemistry at the alpha-carbon.

This may include cyclization, reduction, and protection of functional groups.

Step 2: N-Alkylation: The protected (R)-piperazine-2-carboxylic acid derivative is then alkylated

at the N4 position. This is typically achieved by reacting it with a suitable 3-

halopropylphosphonic acid ester in the presence of a base (e.g., potassium carbonate) in an

appropriate solvent (e.g., DMF).

Step 3: Deprotection: The final step involves the removal of all protecting groups from the

carboxylic acid and phosphonic acid moieties. This is usually accomplished by acid hydrolysis

(e.g., with concentrated HCl) to yield the final product, (R)-CPP.

Table 2: Representative Synthetic Protocol Data

Step Key Reagents General Conditions Product

1

(R)-Aspartic acid,

various reagents for

cyclization and

protection

Multi-step, specific

conditions vary

Protected (R)-

piperazine-2-

carboxylic acid

2

Diethyl 3-

bromopropylphosphon

ate, K₂CO₃, DMF

Heat Protected (R)-CPP

3 Concentrated HCl Reflux (R)-CPP

Mechanism of Action and Signaling Pathway
(R)-CPP exerts its effects by competitively inhibiting the binding of glutamate to the NMDA

receptor. This action prevents the opening of the ion channel, thereby blocking the influx of
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Ca²⁺ into the postsynaptic neuron. (R)-CPP shows a degree of selectivity for NMDA receptors

containing the GluN2A subunit.[2]

The blockade of NMDA receptors by (R)-CPP has significant downstream consequences for

intracellular signaling cascades that are crucial for synaptic plasticity, learning, and memory.
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Caption: (R)-CPP antagonism of the NMDA receptor signaling pathway.
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The inhibition of Ca²⁺ influx prevents the activation of calcium-dependent signaling molecules

such as Calmodulin-dependent kinase II (CaMKII) and extracellular signal-regulated kinase

(ERK). These kinases are pivotal in the molecular processes that underlie long-term

potentiation (LTP), a cellular correlate of learning and memory. By blocking these pathways,

(R)-CPP can impair these forms of synaptic plasticity.

Conclusion
(R)-CPP remains a cornerstone pharmacological tool for the study of NMDA receptor function.

Its well-defined chemical structure, coupled with a challenging but achievable enantioselective

synthesis, allows for precise investigations into the role of GluN2A-containing NMDA receptors

in physiological and pathological processes. A thorough understanding of its synthesis and

mechanism of action is essential for its effective application in neuroscience and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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